molecular formula C18H17F3N2O2 B1672712 Unii-Z41H3C5BT9 CAS No. 1146963-51-0

Unii-Z41H3C5BT9

Katalognummer B1672712
CAS-Nummer: 1146963-51-0
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: HYMZAYGFKNNHDN-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Unii-Z41H3C5BT9” is also known as J-147 . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .


Synthesis Analysis

J-147 is synthesized from 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride . The resulting mixture is stirred for 1 hour at room temperature .


Molecular Structure Analysis

The molecular formula of J-147 is C18H17F3N2O2 . It has an average mass of 350.335 Da . The InChIKey is HYMZAYGFKNNHDN-SSDVNMTOSA-N .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

J147 has shown potential as a therapeutic agent for Alzheimer’s disease . It has been demonstrated to reverse cognitive dysfunction in animal models of Alzheimer’s disease . Moreover, J147 has the potential to halt and perhaps reverse disease progression in symptomatic animals .

Diabetic Neuropathy Treatment

J147 has been identified as a potential treatment for diabetic neuropathy . This condition, a type of nerve damage that can occur with diabetes, could potentially be managed with the use of J147, although more research is needed.

Ischemic Stroke Treatment

Research suggests that J147 may play a role in the prevention and treatment of ischemic stroke . Ischemic stroke occurs when the blood supply to part of your brain is interrupted or reduced, preventing brain tissue from getting oxygen and nutrients.

Depression and Anxiety Treatment

J147 has been associated with the treatment of depression and anxiety . It’s believed to work by increasing the serotonin and dopamine concentrations in the central nervous system .

Fatty Liver Disease Treatment

There is evidence to suggest that J147 may be beneficial in the treatment of fatty liver disease . This disease, which involves the build-up of fat in the liver, could potentially be managed with J147.

Neuroprotection and Brain Health

J147 has been shown to potentiate the production of new brain cells and improve brain health . It targets the biological processes at the cellular level, influencing mitochondrial ATP synthase levels and mitochondrial protein function .

Memory Enhancement

In animal studies, notably in mice, J147 has shown promising results in reversing memory impairments . This suggests that J147 could potentially be used as a memory-enhancing drug.

Anti-inflammatory and Antioxidant Effects

J147, an analogue of curcumin, has anti-inflammatory and antioxidant effects . These properties make it a potential therapeutic agent for various diseases.

Wirkmechanismus

J147, also known as Z41H3C5BT9, J 147, J-147, Unii-Z41H3C5BT9, or UNII-Z41H3C5BT9, is a compound that has shown promising results in the treatment and prevention of various diseases, including Alzheimer’s disease, diabetic neuropathy, ischemic stroke, depression, anxiety, and fatty liver disease .

Target of Action

The primary target of J147 is the α-F1-ATP synthase (ATP5A) , a mitochondrial protein that helps generate ATP—the cell’s energy currency—within mitochondria .

Mode of Action

J147 interacts with its target, ATP synthase, to regulate the maintenance of store-operated calcium entry (SOCE) and cell death during acute neurotoxicity . It increases mitochondrial function by improving ATP levels, specifically by inhibiting ATP synthase . By inhibiting ATP synthase, J147 can reduce toxic metabolites that cause excitotoxicity .

Biochemical Pathways

J147 affects several biochemical pathways. It has been found to induce rapid antidepressant-like effects, potentially mediated by 5-HT1A-dependent cAMP/PKA/pCREB/BDNF signaling . It also influences mitochondrial ATP synthase levels and mitochondrial protein function . Furthermore, J147 has been shown to reduce AD-related memory and recognition impairment .

Pharmacokinetics

J147 was designed and synthesized as an analogue of curcumin, with improved stability and bioavailability . The pharmacokinetic parameters in rats after intravenous administration of the optimal therapeutic dose of 10 mg/kg show that J147 readily penetrates the central nervous system (CNS) and that plasma and brain exposures exceed .

Result of Action

J147 has shown promising results in reversing memory impairments and improving brain health . It targets the biological processes at the cellular level . In animal studies, J147 treatment significantly reduced infarct volume when administered at 2 h after stroke onset . Moreover, co-administration of J147 with tissue plasminogen activator (tPA) reduces delayed tPA-induced intracerebral hemorrhage and confers cerebroprotection .

Action Environment

The action, efficacy, and stability of J147 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced in the presence of tissue plasminogen activator (tPA), as seen in stroke treatment . .

Zukünftige Richtungen

J-147 is currently being researched for potential applications in treating Alzheimer’s disease . A phase I clinical trial is under way in healthy young and older adults .

Eigenschaften

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZAYGFKNNHDN-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045787
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

CAS RN

1807913-16-1, 1146963-51-0
Record name J-147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J147
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name J-147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-Z41H3C5BT9
Reactant of Route 2
Unii-Z41H3C5BT9
Reactant of Route 3
Unii-Z41H3C5BT9
Reactant of Route 4
Unii-Z41H3C5BT9
Reactant of Route 5
Unii-Z41H3C5BT9
Reactant of Route 6
Unii-Z41H3C5BT9

Q & A

Q1: What is the primary molecular target of J147?

A1: Research has identified the mitochondrial α-F1-ATP synthase (ATP5A) as the primary target of J147. [] This enzyme plays a crucial role in cellular energy production within mitochondria.

Q2: How does J147 interact with ATP5A and what are the downstream consequences?

A2: While the precise binding site and mechanism are still under investigation, J147's interaction with ATP5A is believed to be allosteric. [] This interaction leads to increased intracellular calcium levels, activating the CAMKK2-dependent AMPK/mTOR pathway. [] This pathway is recognized for its role in longevity and has been shown to improve mitochondrial function and energy metabolism. [, ]

Q3: Does J147 exhibit any neurotrophic properties?

A3: Yes, in addition to modulating ATP5A, J147 has demonstrated neurotrophic activity, particularly by increasing brain-derived neurotrophic factor (BDNF) levels in the hippocampus. [, ] BDNF is essential for neuronal survival, growth, and plasticity.

Q4: How does J147's impact on the 5-HT1A receptor contribute to its antidepressant-like effects?

A4: J147 displays high affinity for the 5-HT1A receptor. [] This interaction triggers downstream signaling through the cAMP/PKA/pCREB/BDNF pathway in the hippocampus, contributing to its antidepressant-like effects. []

Q5: What is the molecular formula and weight of J147?

A6: J147 (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide) has the molecular formula C18H17F3N2O2 and a molecular weight of 366.34 g/mol. []

Q6: What spectroscopic data is available for characterizing J147?

A7: NMR spectroscopic data, including 1H, 13C, and 19F NMR, have been used to characterize J147. [] Additionally, X-ray crystallography has been employed to determine its solid-state structure. []

Q7: What is known about the stability of J147 under various conditions?

A8: While specific stability data is limited in the provided abstracts, J147 is recognized for its superior bioavailability and stability compared to its parent compound, curcumin. [] Further research on its stability in various solvents, temperatures, and formulations is necessary.

Q8: Are there any formulation strategies to improve the delivery of J147?

A8: While specific formulation strategies are not discussed in the provided abstracts, various approaches could be explored to enhance J147's solubility, bioavailability, and delivery. These could include nanoparticle encapsulation, liposomal formulations, or the use of suitable excipients.

Q9: How do structural modifications of J147 affect its biological activity?

A10: Studies exploring J147 analogues with a dicyanovinyl substituent showed enhanced inhibitory activity against β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's disease. [] This highlights the potential for structural modifications to optimize J147's therapeutic profile.

Q10: What is the therapeutic window of J147?

A12: Based on in vitro neuroprotection data and CeeTox assay results, the estimated therapeutic index of J147 is substantial, ranging from 782.6 to 3600-fold. [] This suggests a favorable safety profile for further development.

Q11: Has J147 been tested in animal models of Alzheimer's disease?

A13: Yes, J147 has demonstrated therapeutic efficacy in several mouse models of Alzheimer's disease, improving cognitive function and reducing AD-associated pathology. [, , , , ]

Q12: Has J147 shown efficacy in addressing other conditions related to aging?

A14: Research indicates that J147 may have broader geroprotective effects. For instance, it improved physiological markers of brain and kidney function in rapidly aging SAMP8 mice. [] It also reduced stroke-induced behavioral deficits and infarct volume in a rodent model of acute ischemic stroke. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.